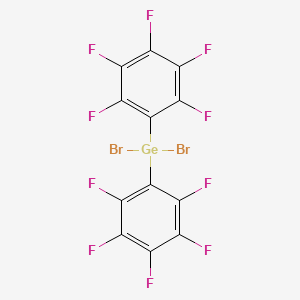
bis(Pentafluorophenyl)germanium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(Pentafluorophenyl)germanium dibromide: is an organogermanium compound characterized by the presence of two pentafluorophenyl groups and two bromine atoms attached to a germanium center
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(Pentafluorophenyl)germanium dibromide can be synthesized through the reaction of pentafluorophenylmagnesium bromide with germanium tetrabromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This may include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Bis(Pentafluorophenyl)germanium dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states and compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of bromine atoms.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the germanium center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the germanium center to lower oxidation states.
Major Products Formed:
Substitution Reactions: Products include various organogermanium compounds with different substituents.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, leading to different germanium-containing compounds.
Scientific Research Applications
Chemistry: Bis(Pentafluorophenyl)germanium dibromide is used as a precursor in the synthesis of other organogermanium compounds. It is also employed in the study of germanium chemistry and its reactivity with various nucleophiles and electrophiles.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of bis(Pentafluorophenyl)germanium dibromide involves its reactivity with various nucleophiles and electrophiles. The germanium center can form stable bonds with different substituents, leading to the formation of new compounds. The pentafluorophenyl groups enhance the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Germanium Dibromide: A simpler compound with two bromine atoms attached to a germanium center.
Bis(Pentafluorophenyl)germanium Dichloride: Similar structure but with chlorine atoms instead of bromine.
Bis(Pentafluorophenyl)germanium Difluoride: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: Bis(Pentafluorophenyl)germanium dibromide is unique due to the presence of pentafluorophenyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Properties
CAS No. |
10177-65-8 |
|---|---|
Molecular Formula |
C12Br2F10Ge |
Molecular Weight |
566.55 g/mol |
IUPAC Name |
dibromo-bis(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C12Br2F10Ge/c13-25(14,11-7(21)3(17)1(15)4(18)8(11)22)12-9(23)5(19)2(16)6(20)10(12)24 |
InChI Key |
LZDOPIXLZCIAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(Br)Br)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















